Methyl 3-(3-chlorophenyl)-4-fluorobenzoate
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Overview
Description
Methyl 3-(3-chlorophenyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 3-chlorophenyl and a 4-fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chlorophenyl)-4-fluorobenzoate typically involves the esterification of 3-(3-chlorophenyl)-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as nitronium ions or halogens.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(3-aminophenyl)-4-fluorobenzoate or 3-(3-thiophenyl)-4-fluorobenzoate.
Electrophilic Aromatic Substitution: Products such as 3-(3-chlorophenyl)-4-fluoro-2-nitrobenzoate or 3-(3-chlorophenyl)-4-fluoro-2-bromobenzoate.
Hydrolysis: 3-(3-chlorophenyl)-4-fluorobenzoic acid and methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(3-chlorophenyl)-4-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-bromophenyl)-4-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(3-chlorophenyl)-4-chlorobenzoate: Similar structure but with an additional chlorine atom on the benzoate ring.
Methyl 3-(3-methylphenyl)-4-fluorobenzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 3-(3-chlorophenyl)-4-fluorobenzoate is unique due to the specific combination of substituents on the benzoate ring, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and fluorine atoms can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)10-5-6-13(16)12(8-10)9-3-2-4-11(15)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNFVYBAVKQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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